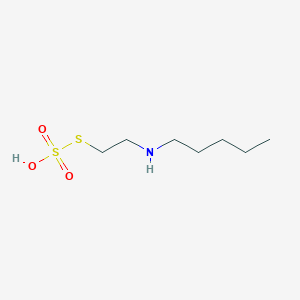
1-(2-sulfosulfanylethylamino)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-sulfosulfanylethylamino)pentane is an organosulfur compound with the molecular formula C₇H₁₇NO₃S₂. This compound is characterized by the presence of an ethanethiol group, a pentylamino group, and a hydrogen sulfate ester group. It is known for its distinct sulfurous odor and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:
Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.
Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol: Similar structure but with a methyl group instead of an ethyl group.
Butanethiol: Similar structure but with a butyl group instead of a pentyl group.
Ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.
Uniqueness
1-(2-sulfosulfanylethylamino)pentane is unique due to the presence of both a pentylamino group and a hydrogen sulfate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1190-89-2 |
|---|---|
Molekularformel |
C7H17NO3S2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
Kanonische SMILES |
CCCCCNCCSS(=O)(=O)O |
Key on ui other cas no. |
1190-89-2 |
Synonyme |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















